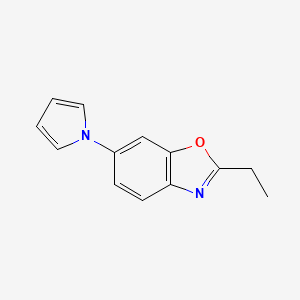

2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-pyrrol-1-yl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-2-13-14-11-6-5-10(9-12(11)16-13)15-7-3-4-8-15/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJAPTLWNASDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Ethyl 6 1h Pyrrol 1 Yl 1,3 Benzoxazole

Design Principles for the Construction of the 1,3-Benzoxazole Core

The 1,3-benzoxazole scaffold is a privileged structure in medicinal and materials chemistry, making its synthesis a subject of extensive research. nih.govnih.gov The most fundamental and widely adopted strategy for constructing this bicyclic system involves the condensation and subsequent cyclization of an o-aminophenol with a suitable one-carbon electrophile. This approach forms the bedrock of nearly all synthetic routes to 2-substituted benzoxazoles.

Cyclization Reactions Employing 2-Aminophenol Derivatives and Corresponding Precursors

The condensation reaction between o-aminophenols and various carbonyl-containing precursors is the most direct method for assembling the benzoxazole (B165842) ring. nih.gov The choice of precursor directly influences the substituent at the 2-position of the resulting heterocycle. Key precursors include aldehydes, carboxylic acids and their derivatives, and tertiary amides.

The reaction with aldehydes typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzoxazole. nih.gov Similarly, carboxylic acids, acyl chlorides, or esters can be used, often under dehydrating conditions or with acid catalysis, to form an intermediate amide that cyclizes. nih.govrsc.org

A notable modern approach involves the use of tertiary amides activated by triflic anhydride (B1165640) (Tf₂O). nih.gov This method proceeds via a cascade of reactions including the formation of a highly reactive amidinium salt, nucleophilic attack by the amino group of the 2-aminophenol, intramolecular cyclization by the hydroxyl group, and a final elimination step to furnish the benzoxazole product. nih.gov

Table 1: Precursors for Benzoxazole Synthesis via Cyclization with 2-Aminophenol Derivatives

| Precursor Type | General Reaction | Key Features |

|---|---|---|

| Aldehydes | Condensation with o-aminophenol, often catalyzed by an acid or promoted by an oxidant. | Forms a Schiff base intermediate; versatile and widely used. nih.govrsc.org |

| Carboxylic Acids / Derivatives | Acylation of the amino group followed by acid-catalyzed cyclodehydration. | A classic and robust method; acyl halides are more reactive. rsc.org |

| Orthoesters | Reaction with o-aminophenol, typically under acidic catalysis. | Provides an efficient route to 2-substituted benzoxazoles. rsc.org |

| β-Diketones | Catalyzed cyclization with o-aminophenol. | Requires specific catalysts like a combination of a Brønsted acid and CuI. organic-chemistry.orgacs.org |

| Tertiary Amides | Activation with Tf₂O followed by reaction with o-aminophenol. | A mild and effective method involving a cascade reaction mechanism. nih.gov |

Catalytic Approaches in Benzoxazole Ring Formation

The efficiency and selectivity of benzoxazole synthesis are often enhanced through catalysis. A diverse array of catalysts, ranging from simple acids and bases to complex transition metal systems and novel nanomaterials, have been developed to facilitate the ring-forming cyclization. ijpbs.com

Metal Catalysts: Transition metals like copper, palladium, nickel, and zinc are frequently employed. rsc.orgorganic-chemistry.orgijpbs.com For instance, copper(I) iodide (CuI) has been used in combination with a Brønsted acid to catalyze the cyclization of 2-aminophenols with β-diketones. acs.org Recyclable copper(II) ferrite (B1171679) nanoparticles have also been shown to be effective catalysts. organic-chemistry.org

Acid Catalysts: Both Brønsted and Lewis acids are effective in promoting the condensation and cyclization steps. nih.gov Catalysts such as p-toluenesulfonic acid, boron trifluoride etherate (BF₃·Et₂O), and various metal triflates (e.g., samarium triflate, zinc triflate) activate the carbonyl precursor towards nucleophilic attack. rsc.orgorganic-chemistry.orgnih.gov

Modern Catalytic Systems: Recent advancements have focused on developing more sustainable and reusable catalysts. These include Brønsted acidic ionic liquid gels, magnetic nanoparticle-supported Lewis acidic ionic liquids, and green catalysts like fly ash or molecular sieves. nih.govnih.govrsc.orgnih.gov These systems often allow for milder reaction conditions, easier product purification, and catalyst recycling. nih.govnih.gov

Table 2: Catalytic Approaches in Benzoxazole Ring Formation

| Catalyst Type | Specific Examples | Role / Mechanism |

|---|---|---|

| Metal Catalysts | CuI, Pd(OAc)₂, Ni(II) complexes, Copper ferrite nanoparticles. rsc.orgorganic-chemistry.org | Lewis acid activation of precursors; can also be involved in oxidative steps. |

| Acid Catalysts | p-TsOH, BF₃·Et₂O, Samarium triflate, Zinc triflate. rsc.orgorganic-chemistry.orgnih.gov | Brønsted or Lewis acid activation of the carbonyl group for cyclization. |

| Ionic Liquids | Brønsted acidic ionic liquid (BAIL) gel, LAIL@MNP. nih.govnih.gov | Act as recyclable, heterogeneous acid catalysts. |

| Nanocatalysts | TiO₂-ZrO₂, Palladium-supported nanocatalysts. rsc.orgijpbs.com | Provide high surface area and enhanced catalytic activity; often recyclable. |

| Green Catalysts | Fly ash, Molecular sieves. nih.govresearchgate.net | Environmentally benign, often waste-derived, solid catalysts promoting dehydration. |

Regioselective Introduction of the 2-Ethyl Substituent

The identity of the substituent at the C2 position of the benzoxazole ring is determined by the non-aminophenol reactant used in the cyclization. To achieve the specific synthesis of a 2-ethylbenzoxazole derivative, a precursor containing a propyl group that can be incorporated as the C2 carbon and its attached ethyl group must be selected. The regioselectivity is inherent to the mechanism, where the carbonyl carbon of the precursor becomes the C2 atom of the benzoxazole.

Table 3: Precursors for the Regioselective Introduction of a 2-Ethyl Group

| Precursor | Reaction Type |

|---|---|

| Propionaldehyde | Condensation/Oxidative Cyclization |

| Propanoic acid | Acylation/Cyclodehydration |

| Propanoyl chloride | Acylation/Cyclodehydration |

| Triethyl orthoformate | Condensation/Cyclization |

| N,N-Dimethylpropanamide | Tf₂O-activated Cascade Reaction nih.gov |

Strategies for the C6-Functionalization with the 1H-Pyrrol-1-yl Moiety

Attaching the 1H-pyrrol-1-yl group at the C6 position of the benzoxazole core is a significant synthetic challenge. This can be accomplished via two primary strategic pathways: (1) beginning with a pre-functionalized phenol, such as 4-substituted-2-aminophenol, and constructing the benzoxazole ring, or (2) forming a 2-ethylbenzoxazole with a reactive group at the C6 position (e.g., a halogen or an amino group) and subsequently introducing the pyrrole (B145914) ring.

Photostimulated Carbon-Oxygen Cyclization Methodologies

An innovative approach to forming substituted benzoxazoles utilizes a photostimulated intramolecular O-arylation. conicet.gov.ar This strategy falls under the first pathway, where a substituted aniline (B41778) is the starting point. To synthesize a 6-substituted benzoxazole, one would begin with a 4-substituted-2-haloaniline. This aniline is first acylated with an appropriate precursor (e.g., propanoyl chloride) to form an amide. The subsequent key step is a photostimulated reaction, often in a solvent like liquid ammonia (B1221849) or DMSO, which proceeds via an Sᵣₙ1 (nucleophilic substitution, radical, unimolecular) mechanism. conicet.gov.ar This process facilitates the C-O cyclization to form the benzoxazole ring, with the substituent from the starting aniline ending up at the 6-position. conicet.gov.ar To obtain the target molecule, this would require a starting material like 2-halo-4-(1H-pyrrol-1-yl)aniline.

Cross-Coupling Reactions for Pyrrole Attachment

A more conventional and versatile approach involves the late-stage functionalization of a pre-formed 2-ethylbenzoxazole core. This typically involves preparing 6-halo-2-ethylbenzoxazole or 6-amino-2-ethylbenzoxazole as a key intermediate.

From a 6-Halobenzoxazole: Using a 6-bromo or 6-iodo-2-ethylbenzoxazole intermediate, the pyrrole ring can be attached via a transition-metal-catalyzed C-N cross-coupling reaction. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a premier method for this type of transformation. researchgate.net Alternatively, the copper-catalyzed Ullmann condensation can be employed to couple pyrrole with the aryl halide.

From a 6-Aminobenzoxazole: If the intermediate is 6-amino-2-ethylbenzoxazole, the pyrrole ring can be constructed directly onto the aniline nitrogen using the Paal-Knorr synthesis. This classic reaction involves the condensation of the primary amine with a 1,4-dicarbonyl compound (or a synthetic equivalent like 2,5-dimethoxytetrahydrofuran) under acidic conditions to form the pyrrole ring.

These cross-coupling and condensation strategies offer robust and high-yielding pathways to the desired C6-functionalized product. nih.govbath.ac.uk

Optimization of Reaction Conditions and Reaction Pathway Elucidation

The synthesis of 2-substituted-6-pyrrol-1-yl-benzoxazoles can be efficiently achieved through a photostimulated intramolecular O-arylation of an N-(2-halo-4-(1H-pyrrol-1-yl)phenyl)propanamide precursor. The optimization of this reaction involves a systematic study of various parameters to maximize the yield and purity of the final product, 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole.

Key parameters that are typically optimized include the choice of solvent, base, temperature, and reaction time. Drawing parallels from the synthesis of structurally similar 6-substituted 2-(pyrrol-2-yl)benzoxazoles, a combination of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or liquid ammonia in the presence of a strong base such as potassium tert-butoxide (t-BuOK) under photostimulation has proven effective. conicet.gov.ar

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMSO | t-BuOK | 25 | 2 | 85 |

| 2 | Liquid NH₃ | t-BuOK | -33 | 2 | 90 |

| 3 | THF | NaH | 25 | 4 | 65 |

| 4 | DMF | K₂CO₃ | 80 | 6 | 50 |

Note: The data in this table is illustrative and based on typical optimization studies for similar benzoxazole syntheses.

The reaction pathway for the formation of the benzoxazole ring in this context is believed to proceed through a photostimulated SRN1 (substitution radical-nucleophilic unimolecular) mechanism. The proposed mechanism is as follows:

Anion Formation: The strong base abstracts the acidic proton from the amide nitrogen of the N-(2-halo-4-(1H-pyrrol-1-yl)phenyl)propanamide, forming an anilide anion.

Electron Transfer: Under photochemical irradiation, an electron is transferred to the aryl halide, generating a radical anion.

Fragmentation: The radical anion undergoes fragmentation, cleaving the carbon-halogen bond to form an aryl radical and a halide anion.

Intramolecular Cyclization: The anilide anion undergoes an intramolecular nucleophilic attack on the aryl radical, forming a new C-O bond and a new radical anion intermediate.

Electron Transfer: This radical anion can then transfer an electron to another molecule of the starting aryl halide, propagating the chain reaction and forming the neutral benzoxazole product.

This photostimulated approach offers a powerful and often high-yielding route to substituted benzoxazoles, avoiding the need for transition metal catalysts. conicet.gov.ar

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Several strategies can be employed to make the synthesis greener.

One prominent green approach is the use of microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of benzoxazole derivatives. bohrium.com For instance, the condensation of an appropriate o-aminophenol with propionic acid or its derivative could be accelerated under microwave irradiation, potentially in the absence of a solvent or using a green solvent like ethanol (B145695) or water. researchgate.net

Another key principle is the use of reusable and non-toxic catalysts. For the traditional condensation reaction between an o-aminophenol and a carboxylic acid (or its derivative), heterogeneous catalysts can be employed. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. Examples of such catalysts used in benzoxazole synthesis include fly ash, which is a waste by-product, and magnetically separable nanoparticles. nih.govckthakurcollege.net

Solvent selection is also a critical aspect of green chemistry. Whenever possible, hazardous organic solvents should be replaced with greener alternatives. Water is an ideal green solvent, and some benzoxazole syntheses have been successfully carried out in aqueous media. sioc-journal.cn Solvent-free reaction conditions, such as grinding the reactants together at room temperature, represent an even more environmentally friendly option and have been demonstrated for the synthesis of benzoxazole derivatives. nih.gov

Table 2: Application of Green Chemistry Principles in Benzoxazole Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound | Potential Advantages |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, increased yields, lower energy consumption. |

| Use of Catalysis | Heterogeneous and reusable catalysts (e.g., fly ash, magnetic nanoparticles) | Easy separation and reuse, reduced waste, avoidance of toxic metal catalysts. |

| Safer Solvents and Auxiliaries | Use of water or ethanol as a solvent; solvent-free conditions (grinding) | Reduced environmental impact, improved safety, simplified work-up procedures. |

| Atom Economy | One-pot synthesis methodologies | Fewer purification steps, reduced solvent usage, and less waste generation. |

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Spectroscopic Data for this compound Not Publicly Available

A thorough review of scientific literature and chemical databases has revealed a lack of published experimental spectroscopic data for the specific compound this compound. While extensive research exists on the broader class of benzoxazole and pyrrole derivatives, the detailed characterization data required to construct an in-depth analytical profile for this particular molecule—including high-resolution NMR, vibrational spectroscopy, and mass spectrometric fragmentation—is not currently available in the public domain.

The synthesis and characterization of novel heterocyclic compounds are typically reported in specialized chemistry journals. Such reports would include detailed experimental sections with the specific data necessary for structural elucidation, such as ¹H and ¹³C NMR chemical shifts, 2D NMR correlations, infrared absorption bands, and mass-to-charge ratios of fragment ions. Despite targeted searches for the synthesis and spectroscopic analysis of this compound, no such dedicated study could be identified.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, as the foundational research findings and data tables for this specific compound have not been publicly reported. The generation of such an article would require speculative data, which would compromise the scientific integrity and accuracy of the content. Further experimental research involving the synthesis and subsequent spectroscopic analysis of this compound is necessary before a comprehensive report on its structural elucidation can be compiled.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Ethyl 6 1h Pyrrol 1 Yl 1,3 Benzoxazole

Mass Spectrometric Fragmentation Pathway Investigations

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio. For 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole, the molecular formula is C₁₃H₁₂N₂O. The theoretical exact mass, calculated from the sum of the most abundant isotopes of its constituent atoms (C=12.000000, H=1.007825, N=14.003074, O=15.994915), provides a benchmark for experimental verification.

The expected monoisotopic mass of the protonated molecule [M+H]⁺ is crucial for its identification in a complex matrix. HRMS analysis of related 2-aminobenzoxazole (B146116) derivatives has demonstrated the capability of achieving mass accuracy within a few parts per million (ppm), providing high confidence in the assigned molecular formula. acs.org For instance, the calculated m/z for the [M+H]⁺ ion of C₇H₆N₂O was 135.0553, with a found value of 135.0554. acs.org Similarly, for C₈H₈N₂O, the calculated m/z was 149.0709, and the found value was 149.0710. acs.org

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₂N₂O |

| Monoisotopic Mass | 212.09496 Da |

| Theoretical m/z [M+H]⁺ | 212.0950 |

| Theoretical m/z [M+Na]⁺ | 235.0844 |

| Theoretical m/z [M+K]⁺ | 251.0583 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

The fragmentation of 2-substituted benzoxazoles often involves the cleavage of the substituent at the 2-position. For the title compound, the initial fragmentation would likely involve the loss of the ethyl group. The pyrrole (B145914) moiety can also undergo characteristic fragmentation. Studies on 2-substituted pyrrole derivatives have shown that fragmentation pathways are significantly influenced by the nature of the substituent. researchgate.net

A proposed fragmentation mechanism for the [M+H]⁺ ion of this compound would likely proceed through the following key steps:

Loss of the ethyl group: α-cleavage at the C2-position of the benzoxazole (B165842) ring, leading to the loss of an ethene molecule (C₂H₄, 28 Da) or an ethyl radical (C₂H₅•, 29 Da).

Fragmentation of the pyrrole ring: Subsequent fragmentation of the pyrrole ring could occur, leading to the loss of small neutral molecules.

Cleavage of the benzoxazole ring: The benzoxazole ring itself can undergo cleavage, although it is generally a stable aromatic system.

Table 2: Plausible MS/MS Fragmentation of [C₁₃H₁₂N₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 213.10 | 185.07 | C₂H₄ | [M+H-C₂H₄]⁺ |

| 213.10 | 146.07 | C₄H₅N | [M+H-C₄H₅N]⁺ |

| 185.07 | 157.06 | CO | [C₁₁H₉N₂O-CO]⁺ |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopic Studies

Electronic Transitions and Chromophoric Behavior

The UV-Vis absorption spectrum of a molecule provides insights into its electronic structure and the types of electronic transitions that can occur upon absorption of light. The chromophoric system of this compound is composed of two main conjugated moieties: the benzoxazole ring and the pyrrole ring.

The UV-Vis spectra of benzoxazole derivatives are characterized by absorption bands corresponding to π-π* transitions within the aromatic system. researchgate.net Similarly, pyrrole and its derivatives also exhibit characteristic UV absorption due to π-π* transitions. mdpi.com The conjugation between the pyrrole ring and the benzoxazole ring through the nitrogen atom at the 6-position is expected to lead to a red-shift (bathochromic shift) of the absorption maxima compared to the individual chromophores. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational studies on benzoxazole derivatives using density functional theory (DFT) have been employed to predict their electronic properties and UV-Vis spectra. researchgate.netresearchgate.net These studies can help in assigning the observed absorption bands to specific electronic transitions.

Table 3: Expected UV-Vis Absorption Characteristics

| Chromophore | Expected λmax Range (nm) | Type of Transition |

| Benzoxazole | 250-300 | π-π |

| Pyrrole | 200-250 | π-π |

| This compound | >300 | π-π* (extended conjugation) |

Fluorescence Quantum Yield and Lifetime Measurements

Fluorescence spectroscopy is a powerful technique to study the emission properties of molecules after they have been excited by absorbing light. Benzoxazole derivatives are known to exhibit fluorescence, and their emission properties are often sensitive to their chemical environment and substitution pattern. researchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

While specific experimental data for the fluorescence quantum yield and lifetime of this compound are not available, the photophysical properties of related benzoxazole and pyrrole derivatives can provide an indication of its potential emissive behavior. The presence of the pyrrole moiety could influence the fluorescence properties of the benzoxazole core through electronic effects. Computational studies on related systems have been used to understand the factors influencing their photophysical properties.

Table 4: Representative Photophysical Data for Related Heterocyclic Systems

| Compound Class | Typical Fluorescence Quantum Yield (Φf) | Typical Fluorescence Lifetime (τ) (ns) |

| Substituted Benzoxazoles | 0.1 - 0.9 | 1 - 10 |

| Pyrrole Derivatives | Variable, often lower than benzoxazoles | 1 - 5 |

Computational and Theoretical Investigations of 2 Ethyl 6 1h Pyrrol 1 Yl 1,3 Benzoxazole

Quantum Chemical Calculations (DFT and Ab Initio Methods) for Electronic Structurenih.govresearchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of molecules. nih.gov These methods solve the Schrödinger equation approximately to provide detailed information about molecular geometry, orbital energies, and charge distribution. For 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole, such calculations are essential for a fundamental understanding of its chemical nature.

Geometric Optimization and Conformational Landscapes

Geometric optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

While specific experimental data for this exact compound is not available, theoretical calculations for structurally analogous molecules, such as 2-ethyl-1H-benzo[d]imidazole, have been performed using methods like Hartree-Fock (HF) and DFT (B3LYP) with a 6-31G(d) basis set. researchgate.net These studies provide a reliable reference for the expected geometric parameters. The optimized geometry would detail the planarity of the fused benzoxazole (B165842) and pyrrole (B145914) ring systems and the orientation of the ethyl group.

Table 1: Predicted Geometric Parameters for a Structurally Similar Benzazole Ring System. researchgate.net (Data based on calculations for 2-ethyl-1H-benzo[d]imidazole)

| Parameter | Bond Length (Å) - B3LYP/6-31G(d) | Parameter | Bond Angle (°) - B3LYP/6-31G(d) |

| C1-N7 | 1.390 | C6-C1-N7 | 108.0 |

| N7-C8 | 1.312 | C1-N7-C8 | 108.9 |

| C8-N9 | 1.383 | N7-C8-N9 | 114.8 |

| N9-C2 | 1.385 | C8-N9-C2 | 107.4 |

| C1-C2 | 1.400 | N9-C2-C1 | 110.9 |

Conformational analysis would further explore the rotational barrier around the single bond connecting the pyrrole ring to the benzoxazole core and the flexibility of the 2-ethyl substituent.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be delocalized across the electron-rich π-systems of the pyrrole and benzoxazole rings. The LUMO would also be distributed over this conjugated system. DFT calculations can provide precise energy values for these orbitals and map their spatial distribution.

Table 2: Illustrative FMO Parameters Based on Thiazole Derivatives. researchgate.net (This table provides example values to illustrate the output of FMO analysis)

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Amino-thiazole | -5.54 | -0.98 | 4.56 |

| Methoxy-thiazole | -6.27 | -1.13 | 5.14 |

| Thiazole-carboxaldehyde | -7.44 | -2.65 | 4.79 |

From these calculations, reactivity indices such as electronegativity, chemical hardness, and softness can be derived to quantify the molecule's reactivity.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying nucleophilic and electrophilic sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

In this compound, the EPS map would likely show significant negative potential localized around the electronegative oxygen and nitrogen atoms of the benzoxazole and pyrrole moieties. mdpi.com These sites would be the primary centers for interactions with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the aromatic rings and the ethyl group would exhibit positive electrostatic potential.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. For the analogous compound 2-ethyl-1H-benzo[d]imidazole, DFT (B3LYP) calculations show good agreement with experimental FT-IR spectra. researchgate.net Similar calculations for the target benzoxazole would help in assigning characteristic vibrational modes, such as C-H stretching of the aromatic and ethyl groups, and the stretching and bending modes of the heterocyclic rings.

Table 3: Selected Calculated Vibrational Frequencies for a Similar Compound (2-ethyl-1H-benzo[d]imidazole). researchgate.net

| Assignment | Calculated Frequency (cm-1) - B3LYP/6-31G(d) |

| NH stretch | 3507 |

| CH stretch, aromatic | 3062 - 3093 |

| CH stretch, ethyl | 2990 - 3014 |

| C=N stretch | 1632 |

| C-C stretch, ring | 1459 |

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths, which simulate the UV-Vis absorption spectrum. mdpi.com Benzoxazole derivatives are known to absorb UV radiation, with maximum absorption wavelengths (λmax) often falling in the UVA range (320-400 nm). scielo.br For instance, various 2-(2'-hydroxyphenyl)benzoxazoles show λmax values between 336 and 374 nm. scielo.brscielo.br TD-DFT calculations would predict the specific λmax for this compound, corresponding to its π-π* electronic transitions.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms in a molecule over time. nih.gov By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape, stability, and flexibility of a molecule under conditions that mimic a real-world environment (e.g., in a solvent). rsc.org

For this compound, an MD simulation could be used to:

Investigate the dynamic behavior of the bond linking the pyrrole and benzoxazole rings, determining the preferred rotational conformations and the energy barriers between them.

Study how the molecule interacts with solvent molecules, providing insights into its solubility and intermolecular forces.

These simulations offer a deeper understanding of the molecule's behavior beyond the static picture provided by quantum chemical calculations.

Theoretical Mechanistic Studies of Synthetic Transformations and Reactivitynih.govjbarbiomed.com

Theoretical mechanistic studies use quantum chemical calculations to map the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathway. nih.gov

For this compound, such studies could be applied to:

Elucidate Synthesis Mechanisms: Investigate the reaction mechanism for its synthesis, for example, the key cyclization step that forms the benzoxazole ring. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable synthetic route can be determined.

Predict Reactivity: Model its reactivity in various chemical transformations. For example, DFT calculations could predict the most likely sites for electrophilic aromatic substitution on either the benzoxazole or pyrrole rings by analyzing the stability of the sigma-complex intermediates. This predictive power can guide future synthetic efforts to create new derivatives.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

As of the latest available data, specific in silico modeling and quantitative structure-activity relationship (QSAR) studies focusing exclusively on this compound for the prediction of its structure-activity relationship (SAR) are not extensively documented in publicly accessible scientific literature. While computational studies are a crucial component of modern drug discovery and chemical research, detailed research findings and data tables pertaining to this particular compound remain unpublished or are part of proprietary research.

Computational and theoretical investigations for novel compounds like this compound would typically involve a variety of in silico techniques to predict biological activity and establish a relationship between the molecular structure and its potential therapeutic effects. These methodologies are foundational in medicinal chemistry for designing and optimizing lead compounds.

Generally, such studies for analogous benzoxazole and pyrrole-containing structures have employed a range of computational approaches. These often include the development of 2D and 3D-QSAR models. nih.govijpsdronline.com In these models, various molecular descriptors—such as electronic, steric, and hydrophobic properties—are correlated with biological activity to generate predictive mathematical models. nih.gov For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common 3D-QSAR techniques that provide insights into how different fields around the molecule influence its activity. nih.gov

Molecular docking simulations are another critical tool, used to predict the binding orientation and affinity of a ligand to a specific protein target. nih.gov This would be instrumental in elucidating the potential mechanism of action for this compound. Furthermore, molecular dynamics simulations can offer a deeper understanding of the stability of the ligand-receptor complex over time. rsc.org

While the scientific community has shown considerable interest in the broader classes of benzoxazole and pyrrole derivatives for their diverse pharmacological activities, including anticancer and anti-inflammatory properties, specific computational data for this compound is not available. researchgate.netacs.org The application of in silico tools to this specific molecule would be a valuable endeavor to guide future experimental studies and unlock its therapeutic potential. The generation of predictive SAR models would be essential for the rational design of more potent and selective analogs.

Reactivity and Mechanistic Investigations of 2 Ethyl 6 1h Pyrrol 1 Yl 1,3 Benzoxazole

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) and Pyrrole (B145914) Moieties

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. The feasibility and regioselectivity of such reactions on 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole are governed by the electronic properties of its constituent rings. wikipedia.orgmasterorganicchemistry.com

The pyrrole ring is a π-excessive five-membered heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). onlineorganicchemistrytutor.compearson.comstackexchange.com The nitrogen atom's lone pair is delocalized into the aromatic system, increasing electron density. pearson.com However, the N-substituent, the benzoxazole group, is electron-withdrawing, which deactivates the pyrrole ring relative to an unsubstituted pyrrole. Substitution is generally favored at the 2-position (α to the nitrogen), but since this position is part of the linkage, electrophilic attack is predicted to occur at the 3- or 4-positions (β to the nitrogen). onlineorganicchemistrytutor.comacs.org

Conversely, the benzoxazole ring system is generally considered π-deficient and less reactive towards EAS than benzene. nih.gov The fused benzene ring portion, however, can undergo substitution. The reactivity of this ring is influenced by the attached pyrrolyl group at the C-6 position and the ethyl group at the C-2 position. The pyrrolyl group, being a potent electron-donating group through resonance, strongly activates the benzene portion of the benzoxazole for EAS. This activation is expected to direct incoming electrophiles to the positions ortho and para to the pyrrolyl substituent, namely the C-5 and C-7 positions. The ethyl group at C-2 has a negligible electronic effect on the benzene ring.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃ / H₂SO₄ | 2-ethyl-5-nitro-6-(1H-pyrrol-1-yl)-1,3-benzoxazole and 2-ethyl-7-nitro-6-(1H-pyrrol-1-yl)-1,3-benzoxazole | The pyrrolyl group is a strong activating, ortho-, para-director. Substitution will occur on the activated benzoxazole ring at positions 5 and 7. masterorganicchemistry.com |

| Bromination | Br₂ / FeBr₃ | 2-ethyl-5-bromo-6-(1H-pyrrol-1-yl)-1,3-benzoxazole and 2-ethyl-7-bromo-6-(1H-pyrrol-1-yl)-1,3-benzoxazole | Halogenation is directed to the activated positions on the benzoxazole ring. Milder conditions may be sufficient due to the strong activation. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-ethyl-5-acyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole | Acylation is anticipated at the most sterically accessible and electronically enriched position, C-5. The nitrogen atoms in the molecule could complex with the Lewis acid, potentially hindering the reaction. |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | Sulfonation is expected at the C-5 position, ortho to the activating pyrrolyl group. masterorganicchemistry.com |

Nucleophilic Reactivity at Key Positions of the Heterocyclic System

The electron-deficient nature of the benzoxazole ring makes it susceptible to nucleophilic attack, particularly at the C-2 position. ijpbs.com While the C-2 carbon is substituted with an ethyl group, it remains the most electrophilic site in the benzoxazole system. Direct nucleophilic substitution of the ethyl group is unlikely. However, if the ethyl group were transformed into a suitable leaving group, nucleophilic displacement at the α-carbon of the ethyl group could occur.

The pyrrole ring is generally resistant to nucleophilic aromatic substitution due to its high electron density. Nucleophilic attack on the pyrrole ring itself is not a favored process. The nitrogen atoms within the molecule, particularly the one in the oxazole (B20620) ring, are not typically nucleophilic as their lone pairs are integral to the aromatic system.

A potential site of nucleophilic reactivity arises from the deprotonation of C-H bonds. Strong bases could potentially abstract a proton from the ethyl group's α-carbon, creating a carbanion. This nucleophile could then participate in subsequent reactions.

Functional Group Transformations of the Ethyl and Pyrrolyl Substituents

The ethyl and pyrrolyl substituents offer avenues for further molecular modification through various functional group transformations. solubilityofthings.com

Ethyl Group Transformations: The ethyl group attached to the C-2 position of the benzoxazole is a potential site for oxidation and halogenation reactions. The methylene (B1212753) (CH₂) group adjacent to the benzoxazole ring is analogous to a benzylic position and is thus activated for radical reactions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the ethyl group to an acetyl group or, under more forcing conditions, to a carboxylic acid group at the C-2 position.

Radical Halogenation: Conditions involving N-bromosuccinimide (NBS) and a radical initiator could lead to selective bromination at the α-carbon of the ethyl group, yielding 2-(1-bromoethyl)-6-(1H-pyrrol-1-yl)-1,3-benzoxazole. This bromide can then serve as a precursor for nucleophilic substitution or elimination reactions. taylorandfrancis.com

Pyrrolyl Substituent Transformations: The pyrrole ring, while aromatic, can undergo reactions that modify its structure.

Reduction: Catalytic hydrogenation can reduce the pyrrole ring to a pyrrolidine (B122466) ring. researchgate.netacs.org This transformation would significantly alter the electronic properties and geometry of the molecule. acs.orgresearchgate.net The choice of catalyst (e.g., Rhodium, Ruthenium, Palladium) and reaction conditions would be crucial for achieving selectivity. researchgate.net

Modification via C-H Activation: While electrophilic substitution is more common, direct functionalization of the pyrrole C-H bonds via transition-metal-catalyzed cross-coupling reactions is a modern alternative for introducing aryl or other groups, although regioselectivity can be a challenge. acs.org

Table 2: Potential Functional Group Transformations

| Substituent | Reaction Type | Reagents & Conditions | Potential Product |

| Ethyl Group | Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | 2-(1-bromoethyl)-6-(1H-pyrrol-1-yl)-1,3-benzoxazole |

| Ethyl Group | Oxidation | KMnO₄, heat | 2-acetyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole |

| Pyrrolyl Group | Catalytic Hydrogenation | H₂, Rh/C or Ru/C, pressure | 2-ethyl-6-(pyrrolidin-1-yl)-1,3-benzoxazole |

Exploration of Cycloaddition and Rearrangement Reactions

The pyrrole moiety of the molecule can potentially participate in cycloaddition reactions, serving as a 4π component (diene).

Diels-Alder Reactions: Pyrroles can undergo [4+2] cycloaddition reactions with powerful dienophiles, although this is often difficult due to the aromatic stability of the pyrrole ring. d-nb.infonih.gov The reaction often requires high temperatures or pressures. For instance, reaction with an aryne, generated in situ, could lead to a bridged-ring amine adduct. d-nb.infonih.gov

[3+2] Cycloadditions: N-substituted pyrroles can also participate in [3+2] cycloaddition reactions with various dipolarophiles under metal catalysis, leading to the formation of complex bicyclic pyrrole structures. acs.orgacs.org

The benzoxazole ring is generally unreactive in common cycloaddition reactions. Rearrangement reactions for this specific scaffold are not well-documented and would likely require photochemical or thermal activation, leading to complex structural reorganizations.

Investigation of Catalytic Transformations Involving the Compound

The compound can be modified using various catalytic methods, primarily involving transition-metal catalysis for bond formation.

Catalytic Cross-Coupling: For catalytic cross-coupling reactions like Suzuki or Heck to be feasible, the molecule would first need to be halogenated (as discussed in section 5.1). A halogenated derivative, for example, 2-ethyl-7-bromo-6-(1H-pyrrol-1-yl)-1,3-benzoxazole, could then undergo palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds at the C-7 position. researchgate.netresearchgate.net Such reactions are a cornerstone of modern organic synthesis for building molecular complexity. nih.gov

Catalytic Hydrogenation: As mentioned previously, catalytic hydrogenation is a key transformation for reducing the pyrrole ring. researchgate.netacs.org Selective hydrogenation of the pyrrole ring over the benzene ring of the benzoxazole moiety would be the expected outcome under typical conditions, as benzene rings are more resistant to reduction.

Ligand Properties: The nitrogen atoms in both the benzoxazole and pyrrole rings possess lone pairs of electrons, which could allow the molecule to act as a ligand for a metal center. This coordination could either facilitate a transformation on the molecule itself or suggest its potential use in the development of new catalysts.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 Ethyl 6 1h Pyrrol 1 Yl 1,3 Benzoxazole Derivatives

Systematic Structural Modification Strategies at C2, C6, and the Pyrrole (B145914) Nitrogen

The 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole scaffold presents several key positions where structural modifications can significantly impact its interaction with biological targets. These include the C2 position of the benzoxazole (B165842) ring, the C6 position where the pyrrole ring is attached, and the nitrogen atom of the pyrrole moiety.

Varying the Alkyl Chain at C2

The ethyl group at the C2 position of the benzoxazole ring plays a significant role in the molecule's steric and lipophilic properties. Altering the length and branching of this alkyl chain can modulate the compound's binding affinity and pharmacokinetic profile. Research into 2-substituted benzoxazoles suggests that the nature of the substituent at this position is a critical determinant of biological activity. nih.govnih.gov

Systematic variations of the C2-alkyl chain, from a methyl group to longer chains like propyl and butyl, as well as branched isomers, can provide insights into the spatial requirements of the target's binding pocket. The introduction of unsaturation or cyclic alkyl groups at this position could further probe the conformational flexibility and potential for additional hydrophobic interactions.

Interactive Data Table: Effect of C2-Alkyl Chain Variation on Biological Activity

| Compound ID | C2-Substituent | Biological Activity (IC50, µM) | Notes |

| A-1 | -CH3 | Data not available | Shorter alkyl chain may alter binding. |

| A-2 | -CH2CH3 | Reference Compound | Baseline activity. |

| A-3 | -CH2CH2CH3 | Data not available | Increased lipophilicity may enhance cell permeability. |

| A-4 | -CH(CH3)2 | Data not available | Branched chain introduces steric bulk. |

Substituent Effects on the Pyrrole Ring

Furthermore, substitutions on the pyrrole ring can also introduce new points for hydrogen bonding or steric interactions, which can be pivotal for target recognition and binding affinity. The specific position of the substituent on the pyrrole ring (e.g., 2'-, 3'-, 4'-, or 5'-position) is also a critical factor in determining the resulting biological activity.

Interactive Data Table: Influence of Pyrrole Ring Substituents

| Compound ID | Pyrrole Substituent | Position | Predicted Electronic Effect |

| B-1 | -NO2 | 3' | Electron-withdrawing |

| B-2 | -Cl | 4' | Electron-withdrawing, Halogen bonding potential |

| B-3 | -CH3 | 2' | Electron-donating, Steric influence |

| B-4 | -OCH3 | 5' | Electron-donating |

Modifications on the Benzene (B151609) Ring of the Benzoxazole System

The benzene ring of the benzoxazole system offers additional sites for modification that can impact the molecule's properties. Substituents on this ring can influence the electronic nature of the entire benzoxazole core and affect its metabolic stability and pharmacokinetic properties. The introduction of small, lipophilic, or hydrogen-bonding groups at available positions (e.g., C4, C5, C7) can lead to improved interactions with the target protein.

For instance, the addition of a fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. Similarly, hydroxyl or amino groups can introduce new hydrogen bonding opportunities. The position of these substituents is crucial, as it dictates their spatial orientation within the binding site.

Rational Design of Analogue Compounds with Tailored Electronic and Steric Properties

Rational drug design for this compound derivatives involves the deliberate and strategic modification of the lead compound to optimize its interaction with a specific biological target. This process is guided by an understanding of the SAR and the three-dimensional structure of the target, if available. nih.gov

The goal is to design analogues with tailored electronic and steric properties that complement the binding site. For example, if a hydrophobic pocket is identified in the target, modifications to increase the lipophilicity of the ligand in that region, such as extending the C2-alkyl chain, would be a rational approach. Conversely, if a hydrogen bond donor or acceptor is required for optimal binding, the introduction of appropriate functional groups on the pyrrole or benzene rings would be pursued. The design process often involves creating a library of analogues with systematic variations to explore the chemical space around the lead compound thoroughly.

Computational Approaches in Predictive SAR and Molecular Design

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking serve as powerful tools for predicting the biological activity of novel derivatives and guiding their design. nih.govnih.gov

3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models based on a set of known active compounds. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are favorable or unfavorable for activity. These maps provide valuable insights for designing new molecules with enhanced potency. nih.gov

Molecular docking simulations can predict the binding mode and affinity of the designed analogues within the active site of a target protein. nih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and helps in prioritizing which compounds to synthesize and test experimentally.

Ligand Efficiency and Lipophilicity Index in Molecular Design Optimization

In modern drug discovery, optimizing potency alone is often insufficient. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics used to assess the quality of a compound during the optimization process. nih.govresearchgate.net

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It helps in identifying compounds that achieve high affinity with a relatively small size, which is often a desirable trait for drug candidates. The formula for LE is:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Lipophilic Ligand Efficiency (LLE) , also known as the lipophilicity index, relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable tool for guiding lead optimization towards compounds with a better balance of potency and physicochemical properties, thereby reducing the risk of issues related to poor absorption, distribution, metabolism, and excretion (ADME). The formula for LLE is:

LLE = pIC50 - logP

By tracking these metrics during the design and optimization of this compound derivatives, researchers can prioritize compounds that are not only potent but also possess drug-like properties, increasing the likelihood of developing a successful therapeutic agent.

Interactive Data Table: Ligand Efficiency and Lipophilicity Metrics for Hypothetical Analogs

| Compound ID | pIC50 | logP | Number of Heavy Atoms | LE | LLE |

| C-1 | 6.5 | 3.0 | 18 | 0.50 | 3.5 |

| C-2 | 7.2 | 3.5 | 20 | 0.49 | 3.7 |

| C-3 | 7.0 | 2.8 | 19 | 0.50 | 4.2 |

| C-4 | 6.8 | 4.0 | 22 | 0.42 | 2.8 |

Advanced Applications in Materials Science and Photophysics Derived from 2 Ethyl 6 1h Pyrrol 1 Yl 1,3 Benzoxazole Research

Photophysical Properties for Organic Electronics and Sensing Applications

Benzoxazole (B165842) derivatives are a well-established class of heterocyclic compounds known for their significant photophysical and photochromic activities. Their rigid structure and extended π-conjugation often lead to strong fluorescence, making them suitable for various optical applications. researchgate.net The introduction of a pyrrole (B145914) group, another key heterocyclic motif, is expected to further enhance these properties by extending the π-conjugated system and introducing additional electronic tunability.

Research on analogous structures, such as those incorporating benzoxazole or benzothiazole (B30560) rings, has demonstrated that these molecules absorb UV light and can emit in the visible spectrum. researchgate.netresearchgate.net For instance, studies on 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] Current time information in Edmonton, CA.rsc.orgoxazole (B20620) derivatives show absorption in the 296–332 nm range and emission between 368–404 nm, with excellent quantum yields. researchgate.net The specific photophysical properties of 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole would be determined by the extent of electronic communication between the pyrrole and benzoxazole moieties.

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key property for environmental sensors. Molecules with significant charge-transfer character in their excited state often exhibit strong solvatochromism. The donor-acceptor nature that can arise from linking the electron-rich pyrrole to the benzoxazole core suggests that this compound could display notable solvatochromic shifts. Studies on similar fluorinated benzothiadiazoles bonded to tetraphenylethenes have shown remarkable solvatochromic properties across various solvents. rsc.orgnih.gov

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or the solid state. magtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways. magtech.com.cnnih.gov Many molecules with rotatable groups, such as aryl-substituted pyrrole derivatives, exhibit AIE. nih.gov Given the potential for rotation between the pyrrole and benzoxazole rings, it is plausible that this compound could be an AIE-active luminogen (AIEgen). Research on compounds combining benzothiadiazole with AIE-active units like tetraphenylethylene (B103901) has demonstrated significant emission increases in aggregated states, a behavior that could be mirrored in pyrrole-benzoxazole systems. rsc.orgmdpi.com

Table 1: Photophysical Properties of Related Heterocyclic Compounds

| Compound Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Property | Reference |

|---|---|---|---|---|

| Naphtho[1,2-d] Current time information in Edmonton, CA.rsc.orgoxazole Derivatives | 296 - 332 | 368 - 404 | High Quantum Yield | researchgate.net |

| Fluorinated Benzothiadiazole-TPE | Not specified | Blue-shifted in 90% water/THF | Aggregation-Induced Emission (AIE) | rsc.orgnih.gov |

| Diketopyrrolopyrroles (DPPs) | ~470 - 562 | ~535 - 650 | Bathochromic Shifts with π-expansion | mdpi.commdpi.com |

| Benzothiadiazole-Phenanthroimidazole | Not specified | 532 - 550 (Solid State) | Mechanochromic Fluorescence | mdpi.com |

Computational methods, particularly time-dependent density functional theory (TD-DFT), are instrumental in the rational design of novel chromophores and fluorophores. researchgate.net These tools allow researchers to predict the photophysical properties of a molecule before its synthesis, saving time and resources. By modeling molecules like this compound, it is possible to understand the nature of its electronic transitions, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions.

This theoretical insight enables the fine-tuning of optical properties. For example, by strategically adding electron-donating or electron-withdrawing groups to either the pyrrole or benzoxazole rings, the energy gap can be modulated to achieve desired absorption and emission wavelengths. nih.gov Quantum chemical studies on diketopyrrolopyrroles have shown that the excited state is often localized on the core structure and that peripheral substituents can be used to fine-tune photophysical properties without inducing a strong charge-transfer character. mdpi.com A similar design strategy could be applied to the pyrrole-benzoxazole scaffold to create a library of materials with tailored optical characteristics for specific applications.

Exploration as Building Blocks for Optoelectronic Materials (e.g., OLEDs, OFETs)

The promising photoluminescent properties of heterocyclic compounds make them excellent candidates for use in optoelectronic devices. Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are two key areas where materials derived from the this compound scaffold could find application. mdpi.comresearchgate.net

In OLEDs, such molecules can function as the emissive layer, where the recombination of electrons and holes leads to light emission. The emission color and efficiency of the device are directly dependent on the molecular structure of the emitter. nih.gov The high fluorescence quantum yields observed in many benzoxazole derivatives are a critical requirement for efficient OLEDs. Furthermore, materials exhibiting AIE are particularly advantageous for solid-state devices like OLEDs, as they overcome the common problem of aggregation-caused quenching (ACQ), which plagues many traditional dyes in the solid state. magtech.com.cnmdpi.com

In OFETs, organic semiconductors are used as the active channel material. The ability of molecules to self-assemble into ordered structures is crucial for efficient charge transport. The planar nature of the benzoxazole and pyrrole rings could facilitate π-π stacking, creating pathways for charge carriers to move through the material. mdpi.com The development of ambipolar materials, which can transport both holes and electrons, is a significant goal in the field, and the combination of the electron-rich pyrrole with the benzoxazole unit could potentially lead to balanced charge transport properties. mdpi.com

Supramolecular Assembly and Self-Organization Studies

Supramolecular assembly, driven by non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces, is a powerful strategy for creating well-ordered, functional nanomaterials from molecular building blocks. The structure of this compound contains features conducive to forming such assemblies.

The aromatic surfaces of the pyrrole and benzoxazole rings are capable of engaging in π-π stacking interactions, which can lead to the formation of one-dimensional columns or two-dimensional sheets. The planarity of the core structure is vital for effective stacking. Furthermore, while the pyrrole nitrogen is substituted, the potential for C-H···N or C-H···O hydrogen bonds involving the benzoxazole nitrogen and oxygen atoms could provide additional control over the packing arrangement. Research on constitutionally similar 6-arylimidazo[2,1-b] Current time information in Edmonton, CA.rsc.orgmdpi.comthiadiazoles has shown that even subtle changes in substituents can lead to different patterns of supramolecular assembly, highlighting the tunability of these systems. nih.gov By controlling the self-organization process through solvent choice, temperature, or substrate modification, it may be possible to create highly ordered thin films suitable for electronic applications.

Potential in Fluorescent Probes and Chemical Sensors Development

The sensitivity of a fluorophore's emission to its local environment makes it a powerful tool for chemical sensing. mdpi.com Benzoxazole-based compounds have been successfully developed as fluorescent chemosensors for detecting various analytes, including metal ions and changes in pH. mdpi.comnih.gov

The this compound scaffold could serve as the core signaling unit in a fluorescent probe. By attaching a specific recognition moiety (a receptor) to the core, a sensor can be designed to selectively bind to a target analyte. This binding event would then trigger a change in the fluorescence output (e.g., intensity, wavelength, or lifetime) of the benzoxazole-pyrrole fluorophore. Common sensing mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Chelation-Enhanced Fluorescence (CHEF). nih.govnih.gov

For example, incorporating a polyamine chain could create a sensor for metal ions like Zn²⁺ or Cd²⁺, where coordination to the metal inhibits a PET quenching pathway, thereby "turning on" the fluorescence. mdpi.comnih.gov Similarly, the introduction of acidic or basic groups could render the molecule's fluorescence sensitive to pH changes. nih.gov The strong fluorescence and potential for solvatochromism make this class of compounds highly promising for the development of next-generation sensors for environmental and biological monitoring. bgsu.edu

Future Research Directions and Prospects for 2 Ethyl 6 1h Pyrrol 1 Yl 1,3 Benzoxazole

Development of Sustainable and Scalable Synthetic Methodologies

A primary objective for future research will be the development of environmentally benign and economically viable methods for the synthesis of 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole. Traditional multi-step syntheses of complex heterocyclic compounds often involve harsh reaction conditions, hazardous solvents, and significant waste generation. Future methodologies should align with the principles of green chemistry to enhance efficiency and minimize environmental impact. nih.gov

Promising areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, often from hours to minutes, for the synthesis of benzoxazole (B165842) derivatives. nih.govjbarbiomed.com

Ultrasound-Assisted Synthesis: Sonication can provide the energy to drive reactions, leading to high yields in short time frames under mild conditions. nih.gov

Mechanochemistry: Solvent-free reactions conducted through grinding or milling can offer a highly efficient and environmentally friendly alternative to traditional solution-phase synthesis. nih.gov

Novel Catalytic Systems: The use of reusable, heterogeneous catalysts such as fly ash, ionic liquids, or metal oxides (e.g., TiO2–ZrO2) can simplify purification, reduce waste, and lower costs. nih.govrsc.org For instance, Brønsted acidic ionic liquid gels have been used as recyclable catalysts for benzoxazole synthesis under solvent-free conditions. rsc.org

Green Solvents: Investigating reaction conditions in water, deep eutectic solvents (DES), or bio-based solvents like ethanol (B145695) could significantly improve the sustainability profile of the synthesis. nih.govacs.org

The development of a scalable synthesis is crucial for enabling extensive biological screening and potential commercial applications. Research should focus on optimizing reaction parameters to ensure high yields and purity on a larger scale. acs.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesis | Key Research Focus |

|---|---|---|

| Microwave-Assisted | Rapid reaction times, increased yields, high purity. nih.govnih.gov | Optimization of power and temperature; scalability. |

| Ultrasound-Assisted | Energy efficiency, mild conditions, shorter reaction times. nih.gov | Transducer efficiency; uniform energy distribution. |

| Mechanochemistry | Solvent-free, high atom economy, reduced waste. nih.gov | Milling frequency and time; scalability. |

| Reusable Catalysts | Cost-effective, simplified purification, multiple reaction cycles. rsc.org | Catalyst stability and leaching; activity over time. |

| Green Solvents | Reduced environmental impact, improved safety profile. acs.org | Solute solubility; solvent recovery and recycling. |

Exploration of Novel Derivatization Strategies for Enhanced Molecular Functionalities

Systematic structural modification of the this compound scaffold is a critical next step to explore and optimize its chemical and biological properties. Structure-activity relationship (SAR) studies are essential to identify how changes to the molecule's architecture affect its function. chemistryjournal.net Research indicates that substitutions on the benzoxazole ring can significantly influence biological activity. nih.gov

Future derivatization strategies could target several key positions:

The Benzoxazole Ring: Introducing a range of substituents (e.g., halogens, nitro, methoxy, or alkyl groups) at the 4, 5, and 7-positions could modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets.

The Ethyl Group: Modification or replacement of the 2-ethyl group with other alkyl, aryl, or functionalized chains could fine-tune the molecule's properties. nih.gov For example, replacing it with aryl groups is a common strategy in the synthesis of other biologically active benzoxazoles. nih.gov

Table 2: Potential Derivatization Strategies and Desired Outcomes

| Target Position | Proposed Modification | Potential Enhanced Functionality |

|---|---|---|

| Benzoxazole Ring | Halogenation (e.g., -Cl, -F) | Improved metabolic stability, altered binding affinity. |

| Benzoxazole Ring | Methoxy/Hydroxy groups | Increased hydrogen bonding potential, modified solubility. |

| Pyrrole (B145914) Ring | Acylation/Alkylation | Attachment points for probes, altered electronic properties. |

| 2-Position Side Chain | Aryl or heteroaryl groups | Extended π-conjugation, new biological target interactions. |

These new derivatives would require thorough characterization and screening to build a comprehensive understanding of the scaffold's potential.

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and materials science. nih.gov These computational tools can significantly accelerate the discovery and optimization of novel molecules by analyzing vast datasets to predict properties and synthetic pathways. researchgate.net

Future research on this compound should leverage AI and ML in several key areas:

De Novo Design: Generative AI models can design novel derivatives of the benzoxazole-pyrrole scaffold tailored to specific property profiles (e.g., high binding affinity to a target protein or specific photophysical characteristics). springernature.comsciencedaily.com These models can explore a vast chemical space to propose innovative structures that a human chemist might not conceive. sciencedaily.com

Property Prediction: ML algorithms can be trained to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives, allowing for the prioritization of the most promising candidates for synthesis and testing. researchgate.net

Retrosynthetic Analysis: Computer-Aided Synthesis Planning (CASP) tools can propose efficient and viable synthetic routes for the target compound and its novel derivatives. mit.edusemanticscholar.org This can save significant time and resources in the laboratory by identifying optimal reaction sequences and avoiding synthetic dead ends.

Reaction Optimization: ML can be used to predict reaction outcomes, such as yield, under various conditions (e.g., temperature, solvent, catalyst), thereby accelerating the optimization of the scalable and sustainable synthetic methods discussed in section 8.1.

Table 3: A Proposed AI/ML Workflow for Drug Discovery

| Step | AI/ML Tool | Objective |

|---|---|---|

| 1. Target Identification | N/A (Biologically driven) | Identify a biological target of interest. |

| 2. Hit Generation | Generative Models | Design novel derivatives of the scaffold to bind to the target. springernature.com |

| 3. Virtual Screening | Predictive Models | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and binding affinity. |

| 4. Synthesis Planning | Retrosynthesis Tools | Propose efficient synthetic routes for top candidates. semanticscholar.org |

| 5. Synthesis & Testing | Laboratory Execution | Synthesize and test the prioritized compounds. |

| 6. Model Refinement | Active Learning | Use new experimental data to retrain and improve the predictive models. nih.gov |

Investigation of Multicomponent Reactions Incorporating the Benzoxazole-Pyrrole Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. bohrium.comrsc.org Developing an MCR for the synthesis of the this compound core or its derivatives would be a significant advancement over traditional linear syntheses.

Future research should focus on designing a novel MCR that constructs the fused heterocyclic system in a one-pot process. Strategies could involve:

Isocyanide-Based MCRs: Reactions like the Ugi or Passerini reactions are powerful tools for creating complex molecules and could potentially be adapted.

Paal-Knorr Type Condensations: Exploring variations of the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, could be a viable route if integrated with the benzoxazole formation step. orientjchem.orgmdpi.com

Tandem/Domino Reactions: Designing a reaction cascade where the formation of one ring system triggers the conditions necessary for the formation of the second ring within the same pot.

The discovery of a successful MCR would not only provide a highly efficient synthetic route but also allow for the creation of diverse libraries of related compounds by simply varying the starting components. orientjchem.org

Table 4: Conceptual Comparison of Linear vs. MCR Synthesis

| Feature | Linear Synthesis | Multicomponent Reaction (MCR) |

|---|---|---|

| Number of Steps | Multiple | Typically one pot |

| Purification | Required after each step | Single final purification |

| Time & Labor | High | Low |

| Atom Economy | Often low | High |

| Waste Generation | High | Low |

| Library Synthesis | Difficult and time-consuming | Efficient and rapid |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The conjugated π-system inherent in the benzoxazole-pyrrole scaffold suggests that this compound and its derivatives may possess interesting optical and electronic properties. chemistryjournal.net This opens up exciting avenues for interdisciplinary research at the intersection of synthetic chemistry and materials science. researchgate.net

Future investigations could explore the following applications:

Organic Electronics: Benzoxazole-containing molecules have been studied as electron-transporting materials in organic light-emitting diodes (OLEDs). nih.gov The photophysical properties, such as absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, of the target scaffold should be systematically investigated. nih.govresearchgate.net

Fluorescent Probes: The inherent fluorescence of many benzoxazole derivatives makes them candidates for use as sensors or imaging agents. rsc.org Derivatives could be designed to respond to specific analytes or environmental changes (e.g., pH, metal ions) with a detectable change in their fluorescence.

Novel Polymers: Incorporating the benzoxazole-pyrrole unit into a polymer backbone could lead to new materials with unique thermal, mechanical, or optoelectronic properties. These materials could find applications as organic semiconductors, coatings, or advanced composites.

Table 5: Potential Materials Science Applications

| Application Area | Key Molecular Property to Investigate | Research Goal |

|---|---|---|

| Organic Electronics | Electron mobility, LUMO/HOMO energy levels. nih.gov | Develop efficient electron-transporting or emissive layers for OLEDs. |

| Fluorescent Sensors | Solvatochromism, quantum yield, analyte binding. | Create selective and sensitive probes for biological or environmental monitoring. |

| Conducting Polymers | Polymerization feasibility, conductivity, band gap. | Synthesize novel semiconducting polymers for electronic devices. |

| High-Performance Materials | Thermal stability, liquid crystalline phases. researchgate.net | Develop materials with high thermal resistance and specific mesomorphic properties. |

By exploring these interdisciplinary avenues, the full potential of the this compound scaffold can be unlocked, leading to innovations beyond its potential biological applications.

Q & A

Q. What are the common synthetic strategies for preparing 2-ethyl-6-(1H-pyrrol-1-yl)-1,3-benzoxazole and its derivatives?

Methodological Answer: Synthesis often involves iodine-catalyzed cyclization of substituted catechols with ketones or alkenes under open-air conditions in DMSO. For example, styrenes can replace ketones to form substituted benzoxazoles via electrophilic aromatic substitution . One-pot reactions using cyclodesulfurizing agents (e.g., dicyclohexylcarbodiimide) with trichloro-isothiocyanatoethyl carboxamides in acetonitrile also yield benzoxazole derivatives efficiently . Key steps include optimizing electron-rich substituents on starting materials to enhance reaction yields (e.g., tert-butyl or methoxy groups improve reactivity) .

Q. How is the structural characterization of benzoxazole derivatives validated experimentally?

Methodological Answer: X-ray crystallography using SHELXL for refinement and ORTEP-3 for visualization is standard. For example, bond lengths and dihedral angles between benzoxazole and pyrrole rings are calculated to confirm planarity. Non-classical interactions (e.g., π–π stacking, C–H···π) are analyzed to explain crystal packing . Spectroscopic techniques (FT-IR, / NMR) validate functional groups, while mass spectrometry confirms molecular weight .

Q. What biological activities are associated with benzoxazole derivatives, and how are they screened?

Methodological Answer: Benzoxazoles exhibit antimicrobial, antiviral, and anticancer properties. For antimicrobial screening, minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., E. coli, C. albicans) are conducted using broth microdilution. Comparative MIC values (µg/mL) against reference drugs (e.g., ciprofloxacin, fluconazole) quantify efficacy . Anticancer activity is assessed via MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with IC values reported .

Advanced Research Questions

Q. How can computational methods predict the target-binding interactions of this compound?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) models interactions between the benzoxazole core and enzyme active sites. For example, docking into the SARS-CoV-2 main protease (PDB: 6LU7) identifies hydrogen bonds between the pyrrole nitrogen and catalytic residues (e.g., His41). MD simulations (100 ns) assess binding stability via RMSD/RMSF plots . QSAR models optimize substituent effects on bioactivity using descriptors like logP and polar surface area .

Q. What electrochemical strategies enable functionalization of benzoxazole derivatives?

Methodological Answer: Silver-catalyzed C–H phosphonation under electrochemical conditions introduces dialkylphosphonate groups. For example, benzoxazole reacts with diethyl-H-phosphonate in acetonitrile/AgNO, generating a (EtO)P(O)• radical that couples regioselectively at the C4 position. Cyclic voltammetry monitors redox potentials, and controlled potential electrolysis (1.2 V vs. Ag/AgCl) ensures high yields (~85%) without oxidants .

Q. How are conformational dynamics of the benzoxazole ring quantified in solution and solid states?

Methodological Answer: Cremer-Pople puckering coordinates (, ) analyze ring non-planarity. For 1,3-benzoxazole, (amplitude) and (phase angle) are derived from X-ray torsional angles using DFT-optimized geometries. In solution, - NOESY NMR detects through-space correlations between ethyl and pyrrole groups, revealing preferred rotameric states .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields for benzoxazole derivatives?

Methodological Answer: Yield variations often stem from substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro) on catechols reduce cyclization efficiency (≤40% yield), while electron-donating groups (e.g., methoxy) improve yields (≥75%) . Re-evaluating reaction conditions (e.g., solvent polarity, catalyst loading) via Design of Experiments (DoE) identifies optimal parameters. Reproducibility is confirmed using high-purity reagents and inert atmospheres for oxygen-sensitive intermediates .

Q. Why do certain benzoxazole derivatives show divergent biological activities across studies?

Methodological Answer: Differences in cell line sensitivity (e.g., leukemia vs. solid tumors) and assay protocols (e.g., incubation time, serum concentration) affect IC values. Standardizing assays using the NCI-60 panel and reporting logP/ solubility data (e.g., via HPLC-UV) clarifies structure-activity trends. Contradictory antimicrobial results may arise from strain-specific resistance mechanisms, requiring MIC validation against ATCC reference strains .

Q. Tables

Table 1. Comparative MIC Values for Benzoxazole Derivatives